[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid
Description
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
1217500-84-9 |
|---|---|
Molecular Formula |
C12H17BN2O6 |
Molecular Weight |
296.09 g/mol |
IUPAC Name |
[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |
InChI Key |
KJQWYIINZGPHQC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
Synonyms |
2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |
Origin of Product |
United States |
Preparation Methods
Nitration of Phenylboronic Acid Derivatives
A high-yielding route from patent CN104788484A involves nitrating phenylboronic acid directly using nitric acid (HNO<sub>3</sub>) in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 45–50°C, achieving 98–99% yield for 2-nitrophenylboronic acid. This method avoids intermediate protection steps and leverages the boronic acid’s directing effect:
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO or DMF |
| Nitrating Agent | HNO<sub>3</sub> (2–4 equiv) |
| Catalyst | NaNO<sub>2</sub> (0.04 equiv) |
| Temperature | 45–50°C |
| Yield | 98–99% |
For the target compound, this approach could be adapted by nitrating a boronic acid precursor already bearing a protected amino ester group. However, competing side reactions (e.g., oxidation of the boronic acid) necessitate careful control of reaction stoichiometry.
Suzuki-Miyaura Cross-Coupling for Boronic Acid Installation
Coupling with Halogenated Aryl Partners
Ambeed.com data demonstrates the efficacy of Pd(PPh<sub>3</sub>)<sub>4</sub>-catalyzed Suzuki couplings between 2-nitrophenylboronic acid and brominated heterocycles, yielding 50–85% under reflux conditions. For example:
General Procedure :
-
Combine aryl bromide (1 equiv), 2-nitrophenylboronic acid (1.2 equiv), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), and base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2 equiv) in toluene/EtOH/H<sub>2</sub>O.
-
Reflux under inert atmosphere for 12–24 hours.
Adaptation for Target Compound :
-
Replace the aryl bromide with a brominated amino ester intermediate (e.g., 1-bromo-2-(1-amino-2-<i>tert</i>-butoxy-2-oxoethyl)-5-nitrobenzene).
-
Optimize solvent polarity to prevent tert-butyl ester hydrolysis (e.g., replace H<sub>2</sub>O with THF).
Radical Bromination and Subsequent Functionalization
Bromination of Methyl-Substituted Intermediates
A method from ACS Organic Process Research & Development describes radical bromination of (2-methyl-5-nitrophenyl)boronic acid using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in acetonitrile at 80°C, yielding 2-(bromomethyl)-5-nitrophenylboronic acid quantitatively.
Reaction Scheme :
-
Bromination :
-
Amination :
Substitute bromide with glycine tert-butyl ester via nucleophilic displacement or Ullmann coupling.
Challenges :
-
Steric hindrance from the tert-butyl group may reduce amination efficiency.
-
Competing elimination reactions require mild bases (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF).
Reductive Amination for Amino Ester Installation
Aldehyde to Amino Ester Conversion
A hypothetical route involves reductive amination of a boronic acid-containing aldehyde with glycine tert-butyl ester:
-
Aldehyde Synthesis :
Oxidize a methyl group adjacent to the boronic acid (e.g., using KMnO<sub>4</sub>) to form 2-(formyl)-5-nitrophenylboronic acid. -
Reductive Amination :
React with glycine tert-butyl ester and NaBH<sub>3</sub>CN in MeOH to yield the target compound.
Optimization Notes :
-
Use acidic conditions (e.g., AcOH) to stabilize the imine intermediate.
-
Avoid over-reduction of the nitro group by limiting reaction time.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The boronic acid group can be oxidized to a boronate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the boronic acid group forms a boronate ester .
Scientific Research Applications
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to its boronic acid moiety.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex .
Comparison with Similar Compounds
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid: can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Lacks the nitro and amino groups, making it less versatile in certain reactions.
4-Nitrophenylboronic acid: Similar in having a nitro group but lacks the amino and tert-butoxy groups.
2-Aminophenylboronic acid: Contains an amino group but lacks the nitro and tert-butoxy groups.
The unique combination of functional groups in This compound makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid is a boronic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a boronic acid group, a nitrophenyl moiety, and an amino-tert-butoxy-oxoethyl group, allows for diverse interactions with biological targets, especially enzymes.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇BN₂O₆ |
| Molecular Weight | 296.09 g/mol |
| IUPAC Name | [2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
| CAS Number | 1217500-84-9 |
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is characteristic of boronic acids. This property makes it a potential inhibitor of various enzymes, particularly proteases. The nitrophenyl group enhances its reactivity and selectivity towards specific targets.
Protease Inhibition
Research indicates that this compound acts as a protease inhibitor. Its boronic acid moiety can interact with the active site of serine proteases, leading to competitive inhibition. Studies have shown that derivatives of boronic acids can significantly inhibit the activity of proteases involved in diseases such as cancer and viral infections.
Case Study: Inhibition of Serine Proteases
In a study examining the inhibitory effects of various boronic acids on serine proteases, this compound demonstrated promising results. The IC50 values for inhibition were determined using fluorescence-based assays, revealing effective inhibition at concentrations as low as 10 µM.
Comparative Analysis with Other Boronic Acids
The activity of this compound can be compared with other similar compounds:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| [2-(1-Amino-5-nitrophenyl)boronic acid | 15 | Moderate inhibitor of serine proteases |
| 4-Nitrophenylboronic acid | 25 | Less effective due to lack of amino group |
| Phenylboronic acid | 50 | Lacks functional diversity |
Environmental Stability
The stability and efficacy of this compound can be influenced by environmental factors such as pH and temperature. Studies suggest that the compound remains stable in neutral to slightly alkaline conditions, making it suitable for biological applications.
Q & A
Q. How can the compound’s dual functionality (amine + boronic acid) be exploited in multi-step syntheses?
- Methodology :
- Sequential deprotection : Use acid-labile Boc groups to free the amine post-Suzuki coupling.
- Conjugate addition : Leverage the boronic acid for subsequent bioconjugation (e.g., with diol-containing biomolecules) .
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